8-ETHYL-2-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
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Overview
Description
8-ETHYL-2-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex heterocyclic compound. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-2-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves multi-step reactions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction proceeds through cyclization, involving the acetyl methyl group and the amide carbonyl moiety .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
8-ETHYL-2-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
8-ETHYL-2-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 8-ETHYL-2-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling and cell cycle regulation . By inhibiting these enzymes, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Noteworthy for their tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine derivatives: Known for their diverse biological activities.
Uniqueness
8-ETHYL-2-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its specific structural features and the presence of the 4-fluoroanilino group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H21FN6O3S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
8-ethyl-2-[4-[(4-fluorophenyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C21H21FN6O3S/c1-2-26-12-16(19(30)31)17(29)15-11-23-20(25-18(15)26)27-7-9-28(10-8-27)21(32)24-14-5-3-13(22)4-6-14/h3-6,11-12H,2,7-10H2,1H3,(H,24,32)(H,30,31) |
InChI Key |
LQIPMGMLUCNIGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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